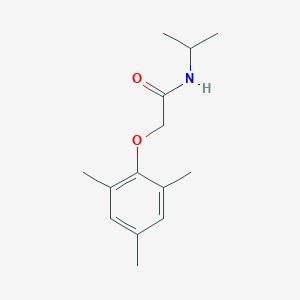

![molecular formula C13H19F3N2 B5713658 N,N,N'-trimethyl-N'-[3-(trifluoromethyl)benzyl]-1,2-ethanediamine CAS No. 415702-07-7](/img/structure/B5713658.png)

N,N,N'-trimethyl-N'-[3-(trifluoromethyl)benzyl]-1,2-ethanediamine

Übersicht

Beschreibung

N,N,N'-trimethyl-N'-[3-(trifluoromethyl)benzyl]-1,2-ethanediamine, commonly known as TFB-TEDA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Wirkmechanismus

The mechanism of action of TFB-TEDA is not fully understood, but it is believed to function as a chiral auxiliary. It can coordinate with transition metals to form chiral complexes, which can then catalyze various reactions. TFB-TEDA has been found to be particularly effective in catalyzing reactions involving imines and enolates.

Biochemical and Physiological Effects:

There is limited research on the biochemical and physiological effects of TFB-TEDA. However, it has been found to be relatively non-toxic and non-irritating to the skin and eyes. It is also considered to be stable under normal laboratory conditions.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of TFB-TEDA is its high purity and stability, which makes it a reliable reagent for laboratory experiments. It is also relatively easy to synthesize and can be produced in large quantities. However, one limitation is that it is relatively expensive compared to other ligands used in catalysis.

Zukünftige Richtungen

There are several future directions for the study of TFB-TEDA. One area of research is to further explore its potential applications in asymmetric synthesis and catalysis. Another area of interest is to investigate its potential use in the synthesis of chiral drugs and natural products. Additionally, more research is needed to fully understand its mechanism of action and potential biochemical and physiological effects.

In conclusion, TFB-TEDA is a promising chemical compound that has gained attention in the scientific community due to its potential applications in various fields. Its high purity and stability make it a reliable reagent for laboratory experiments, and its potential applications in asymmetric synthesis and catalysis make it an exciting area of research for the future.

Synthesemethoden

TFB-TEDA can be synthesized by reacting 3-(trifluoromethyl)benzylamine with N,N,N'-trimethyl-1,2-ethanediamine in the presence of a catalyst. The reaction yields TFB-TEDA as a white solid with a high purity.

Wissenschaftliche Forschungsanwendungen

TFB-TEDA has been studied extensively for its potential applications in various fields of science. One of the most promising applications is in the field of catalysis. TFB-TEDA has been found to be an effective ligand for transition metal catalysis, particularly in the area of asymmetric synthesis. It has also been studied for its potential use in the synthesis of chiral pharmaceuticals and natural products.

Eigenschaften

IUPAC Name |

N,N,N'-trimethyl-N'-[[3-(trifluoromethyl)phenyl]methyl]ethane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19F3N2/c1-17(2)7-8-18(3)10-11-5-4-6-12(9-11)13(14,15)16/h4-6,9H,7-8,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEAMXUSRHDVQBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN(C)CC1=CC(=CC=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401144085 | |

| Record name | N1,N1,N2-Trimethyl-N2-[[3-(trifluoromethyl)phenyl]methyl]-1,2-ethanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401144085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N,N'-trimethyl-N'-[[3-(trifluoromethyl)phenyl]methyl]ethane-1,2-diamine | |

CAS RN |

415702-07-7 | |

| Record name | N1,N1,N2-Trimethyl-N2-[[3-(trifluoromethyl)phenyl]methyl]-1,2-ethanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=415702-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N1,N1,N2-Trimethyl-N2-[[3-(trifluoromethyl)phenyl]methyl]-1,2-ethanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401144085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-hydroxybenzyl)-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5713575.png)

![4-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5713580.png)

![2-{[(cyclohexylamino)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5713630.png)

![N-[4-(butyrylamino)phenyl]-3-phenylacrylamide](/img/structure/B5713639.png)

![N-{[(3-acetylphenyl)amino]carbonothioyl}-2-(3-methylphenoxy)acetamide](/img/structure/B5713645.png)

![N~1~-(2-fluorophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5713648.png)

![8-hydroxy-6-(4-hydroxyphenyl)-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B5713651.png)